molecular formula C7H4ClF4NO B13461635 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine

2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine

Cat. No.: B13461635
M. Wt: 229.56 g/mol
InChI Key: YXLKZLSJTQJOLX-UHFFFAOYSA-N
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Description

2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a chloro group at the second position and a tetrafluoroethoxy group at the third position on the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with 1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to improve the overall yield and purity of the product. These methods are designed to minimize waste and reduce environmental impact, making them more sustainable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 3-(1,1,2,2-tetrafluoroethoxy)-2-phenylpyridine.

Scientific Research Applications

2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and tetrafluoroethoxy groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications.

Properties

Molecular Formula

C7H4ClF4NO

Molecular Weight

229.56 g/mol

IUPAC Name

2-chloro-3-(1,1,2,2-tetrafluoroethoxy)pyridine

InChI

InChI=1S/C7H4ClF4NO/c8-5-4(2-1-3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

YXLKZLSJTQJOLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC(C(F)F)(F)F

Origin of Product

United States

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